molecular formula C18H23N5O B11650362 N-{[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene}-2,2-dimethylpropanamide

N-{[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene}-2,2-dimethylpropanamide

Katalognummer: B11650362
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: GVKYUWAZDGNSMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amine group, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Wirkmechanismus

The mechanism of action of N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}-2,2-dimethylpropanamide include:

  • N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol.

Uniqueness

The uniqueness of N-{(4,6-dimethylpyrimidin-2-yl)aminomethylidene}-2,2-dimethylpropanamide lies in its specific structural features, such as the combination of the pyrimidine ring with the amine and propanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H23N5O

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H23N5O/c1-12-11-13(2)20-16(19-12)23-17(22-15(24)18(3,4)5)21-14-9-7-6-8-10-14/h6-11H,1-5H3,(H2,19,20,21,22,23,24)

InChI-Schlüssel

GVKYUWAZDGNSMI-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C(C)(C)C)C

Kanonische SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.